B1577791 Brevinin-2Eg

Brevinin-2Eg

Cat. No.: B1577791
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2Eg is a cationic antimicrobial peptide (AMP) belonging to the brevinin-2 family, first isolated from the gastric tissue of the European green frog Rana esculenta . Its primary structure is defined by the sequence GIMDTLKNLAKTAGKGALQSLLNHASCKLSGQC, featuring a conserved C-terminal cyclic disulfide bridge (Cys²⁴–Cys³⁰) characteristic of brevinin-2 peptides . This peptide demonstrates potent growth-inhibitory activity against Escherichia coli and other Gram-negative bacteria, suggesting a role in protecting the gastrointestinal tract of amphibians from microbial invasion .

Properties

bioactivity

Antibacterial

sequence

GIMDTLKNLAKTAGKGALQSLLNHASCKLSGQC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison with Brevinin-2 Family Members

Brevinin-2Eg shares structural homology with other brevinin-2 peptides but exhibits unique functional attributes:

Peptide Source Sequence (C-terminal) Key Activity Clinical Association
This compound Rana esculenta (stomach) Cys²⁴–Cys³⁰ cyclic domain Anti-E. coli; anti-inflammatory Type IIIA chronic prostatitis
Brevinin-2Ec Rana esculenta (skin) C-terminal cyclic domain Broad-spectrum antimicrobial None reported
Brevinin-2Ef Rana esculenta (skin cDNA) C-terminal cyclic domain Hypothesized antimicrobial activity None reported
Brevinin-2Eh Rana esculenta (stomach) Cys²⁴–Lys³⁰ variant Similar to this compound, less stable None reported

Key Findings :

  • Brevinin-2Ec : While structurally analogous to this compound, it is derived from skin secretions and lacks the gastric tissue-specific antimicrobial adaptation observed in this compound .
  • Brevinin-2Eh : Differs from this compound by a single residue (Lys³⁰ instead of Gly³⁰), which may reduce stability and membrane-disruptive efficiency .

Functional Comparison with Non-Brevinin AMPs

This compound shares functional overlap with AMPs from other families, such as defensins and magainins:

α-Defensin 15 and β-Defensin 134
  • Source : Human prostatic fluid .
  • Role : Overexpressed in type IIIA prostatitis, similar to this compound, but defensins primarily target Gram-positive bacteria via pore-forming mechanisms .
  • Key Difference : this compound exhibits stronger activity against Gram-negative pathogens like E. coli, likely due to its unique amphipathic helix structure .
Magainins
  • Source: Xenopus laevis (toad skin) .
  • Role : Protect amphibian gastrointestinal tracts, analogous to this compound in Rana esculenta.
  • Key Difference : Magainins lack the disulfide-stabilized C-terminal domain, rendering them less stable in high-salinity environments compared to this compound .

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